molecular formula C6H8N2O2 B12831701 Methyl 2-methyl-1H-imidazole-1-carboxylate

Methyl 2-methyl-1H-imidazole-1-carboxylate

Cat. No.: B12831701
M. Wt: 140.14 g/mol
InChI Key: YCCCNRCABZHCRX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1H-imidazole-1-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group and a carboxylate ester. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazole compounds.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 2-methyl-1H-imidazole-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting enzyme inhibition.

    Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-methyl-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 1H-imidazole-1-carboxylate
  • 1-Methyl-2-imidazolecarboxaldehyde
  • 2-Methylimidazole

Comparison: Methyl 2-methyl-1H-imidazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methyl 1H-imidazole-1-carboxylate, the additional methyl group in the 2-position enhances its reactivity and potential applications. Similarly, 1-methyl-2-imidazolecarboxaldehyde and 2-methylimidazole, while structurally related, exhibit different reactivity profiles and uses.

Properties

IUPAC Name

methyl 2-methylimidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-7-3-4-8(5)6(9)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCCNRCABZHCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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